TDP1 Active-Site Binding Conformation Confirmed by Co-Crystal Structure
The target compound IB05-1723 is the specific benzotriazinone-propanamide ligand for which a high-resolution (1.65 Å) co-crystal structure with human TDP1 catalytic domain has been solved and deposited (PDB 8V0B) [1]. This establishes an experimentally validated binding pose, a feature absent for its closest structural analog, N-(5-chloro-2-hydroxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide (one carbon shorter linker), which lacks any reported TDP1 co-crystal structure [2]. While the exact IC50 value from the primary literature is not publicly retrievable within the scope of this analysis, the solved structure provides atomic-level evidence of specific polar and hydrophobic contacts that rationalize target engagement.
| Evidence Dimension | Availability of a high-resolution TDP1 co-crystal structure |
|---|---|
| Target Compound Data | PDB 8V0B: co-crystal structure with human TDP1 solved at 1.65 Å resolution |
| Comparator Or Baseline | N-(5-chloro-2-hydroxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide: no TDP1 co-crystal structure reported |
| Quantified Difference | Structural binding evidence present vs. absent |
| Conditions | X-ray diffraction; Homo sapiens TDP1 catalytic domain |
Why This Matters
Procurement of a compound with a solved target-bound structure reduces the risk of selecting an inactive analog and enables rational structure-based optimization.
- [1] Lountos, G.T., Zhao, X.Z., Barakat, I., Wang, W., Agama, K., Al Mahmud, M.R., Pommier, Y. (2023). Structure of TDP1 catalytic domain complexed with compound IB05. RCSB Protein Data Bank, ID: 8V0B. DOI: 10.2210/pdb8V0B/pdb. View Source
- [2] PubChem Compound Summary for CID 135472807: N-(5-chloro-2-hydroxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/ (Accessed 2026-05-10). View Source
